6-Bromoflavone

Description

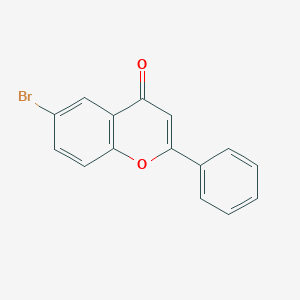

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOZDKMXSPAATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332792 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-80-0 | |

| Record name | 6-Bromoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoflavone: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-bromoflavone, a synthetic flavonoid of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. We will delve into its chemical and physical properties, explore detailed synthesis methodologies, and examine its multifaceted biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for scientists seeking to understand and utilize this promising compound in their research endeavors.

Core Compound Identification and Properties

This compound, a derivative of the flavone backbone, is distinguished by the presence of a bromine atom at the 6-position of the chromen-4-one ring system. This halogenation significantly influences its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1218-80-0 | [1][2][3] |

| Molecular Formula | C₁₅H₉BrO₂ | [1][2][4] |

| Molecular Weight | 301.14 g/mol | [1][2] |

| IUPAC Name | 6-bromo-2-phenylchromen-4-one | [4] |

| Synonyms | 6-Bromo-2-phenyl-4H-chromen-4-one, 6-Bromo-2-phenyl-4H-1-benzopyran-4-one | [1][3] |

| Appearance | Off-white powder | [1] |

| Melting Point | 190-196 °C | [1][3][4] |

| Boiling Point | 421.1 °C at 760 mmHg | [4] |

| Density | 1.54 g/cm³ | [4] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: Methodologies and Rationale

The synthesis of this compound can be achieved through several routes, with the oxidative cyclization of a chalcone precursor being a common and effective strategy.[5][6] Another documented method involves the direct bromination of flavanone.[7]

Synthesis via Oxidative Cyclization of a Chalcone Intermediate

This two-step approach offers a versatile pathway to this compound and its derivatives.

Diagram 1: Synthesis Workflow of this compound

Caption: Two-step synthesis of this compound via Claisen-Schmidt condensation and subsequent oxidative cyclization.

Experimental Protocol:

Step 1: Synthesis of 5'-Bromo-2'-hydroxychalcone (Claisen-Schmidt Condensation) [5]

-

To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add benzaldehyde (1.0 eq.).

-

Add a solution of potassium hydroxide (KOH) in ethanol dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the solid, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5'-bromo-2'-hydroxychalcone.

Causality: The base (KOH) deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration yields the α,β-unsaturated ketone, the chalcone.

Step 2: Synthesis of this compound (Oxidative Cyclization) [5]

-

Dissolve the synthesized 5'-bromo-2'-hydroxychalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the precipitated this compound by filtration.

-

Wash the solid with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water.

-

Dry the product. Further purification can be achieved by recrystallization from ethanol or column chromatography.

Causality: In this step, iodine acts as an oxidizing agent in the presence of DMSO to facilitate the cyclization of the chalcone to the flavone. The reaction is believed to proceed through an intramolecular Michael addition followed by oxidation.[8]

Synthesis via Bromination of Flavanone

An alternative route involves the direct bromination of flavanone.[9]

Experimental Protocol: [9]

-

To a solution of flavanone (1.0 eq.) and pyridine (catalytic amount) in carbon tetrachloride (CCl₄) at 0°C, add a solution of bromine (2.3 eq.) in CCl₄ dropwise.

-

Stir the mixture at 30°C for 1 hour, followed by heating at 65°C for 45 minutes.

-

The resulting mixture contains flavone, 3-bromoflavone, this compound, and 3,6-dibromoflavone.

-

Separate the components using silica gel chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Causality: This method relies on the electrophilic aromatic substitution of the flavanone ring system. The presence of multiple products necessitates chromatographic purification to isolate the desired 6-bromo isomer.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.

Anxiolytic Activity

This compound demonstrates clear anxiolytic (anti-anxiety) effects.[10][11] This activity is primarily attributed to its function as a high-affinity ligand for the central benzodiazepine receptors (BDZ-Rs), which are allosteric modulatory sites on the GABA-A receptor.[7][10][11]

-

Mechanism of Action: this compound binds to the benzodiazepine site on the GABA-A receptor with a high affinity (Ki = 70 nM).[10][11] This binding potentiates the effect of the neurotransmitter γ-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory, anxiolytic effect. It is considered a positive allosteric modulator of the GABA-A receptor.[12]

Diagram 2: Mechanism of Anxiolytic Action of this compound

Caption: this compound potentiates GABAergic inhibition by binding to the benzodiazepine site on the GABA-A receptor.

Experimental Protocol: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity [12][13]

-

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Administer this compound (e.g., 0.5 mg/kg, intraperitoneally) to mice. A control group receives the vehicle, and a positive control group can receive a known anxiolytic like diazepam.[11][13]

-

After a set absorption time (e.g., 30 minutes), place each mouse at the center of the maze, facing an open arm.

-

Record the behavior of the mouse for a 5-minute period, noting the number of entries into and the time spent in the open and closed arms.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Causality: Anxious animals tend to avoid the open, exposed arms of the maze. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Antioxidant and Anti-inflammatory Properties

This compound is recognized for its antioxidant and anti-inflammatory activities.[1] Flavonoids, in general, can exert these effects through various mechanisms, including scavenging free radicals and modulating inflammatory signaling pathways.[14][15][16] The introduction of a bromine atom can enhance the antioxidant activity of the flavonoid core.[14]

-

Potential Mechanisms:

-

Radical Scavenging: The phenolic structure of the flavonoid core can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress.[14]

-

Modulation of Inflammatory Pathways: Flavonoids have been shown to inhibit pro-inflammatory enzymes and transcription factors such as NF-κB, which would in turn reduce the production of inflammatory cytokines like TNF-α and interleukins.[15][17][18]

-

Potential Anticancer and Chemopreventive Activity

There is growing interest in this compound for its potential applications in cancer therapy and prevention.[1] While research on this compound itself is emerging, the closely related 4'-bromoflavone has been shown to be a potent inducer of phase II detoxification enzymes, a key mechanism in cancer chemoprevention.[5][19][20]

-

Mechanism of Chemoprevention: The induction of phase II enzymes, such as quinone reductase and glutathione S-transferase, enhances the detoxification and elimination of carcinogens from the body.[5][20] This process is often regulated by the transcription factor Nrf2.[21] By upregulating these protective enzymes, brominated flavones can reduce the likelihood of carcinogen-induced DNA damage, a critical step in the initiation of cancer.[5][22]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available for related brominated flavones show characteristic aromatic proton signals. | [2][23][24] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ: 175.9 (C-4), 162.9 (C-2), 154.7 (C-8a), 136.9 (C-7), 132.0 (C-4'), 130.8 (C-1'), 129.1 (C-3'/C-5'), 126.9 (C-5), 126.5 (C-2'/C-6'), 124.9 (C-4a), 121.3 (C-8), 117.9 (C-6), 106.9 (C-3). | [9] |

| Mass Spec (MS) | Electron ionization mass spectra for flavone and related compounds show characteristic fragmentation patterns. | [2][25][26] |

| Infrared (IR) | Expected characteristic peaks for C=O (ketone), C=C (aromatic), and C-O-C (ether) functional groups. | [2][27][28] |

Applications in Research and Development

The diverse biological profile of this compound makes it a valuable tool in several areas of scientific inquiry:

-

Drug Development: Its potent anxiolytic properties and potential anticancer activities position it as a lead compound for the development of novel therapeutics for neurological disorders and cancer.[1][10]

-

Medicinal Chemistry: this compound serves as a scaffold for the synthesis of new derivatives with potentially enhanced or more selective biological activities.[1]

-

Biological Research: It is used as a pharmacological tool to investigate the role of the GABA-A receptor in various physiological and pathological processes, particularly in the context of inflammation and cell signaling.[1]

-

Other Potential Applications: Research is also exploring its utility in cosmetic formulations for skin protection and in the food industry as a natural preservative.[1]

Conclusion

This compound is a synthetic flavonoid with a compelling profile of biological activities, most notably its anxiolytic effects mediated through the GABA-A receptor. Its antioxidant, anti-inflammatory, and potential cancer chemopreventive properties further underscore its therapeutic potential. The well-established synthetic routes to this compound make it accessible for further research and development. As our understanding of the intricate roles of flavonoids in human health continues to grow, this compound stands out as a promising molecule for the development of new therapeutic agents.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1218-80-0. Retrieved from [Link]

- Marder, M., Viola, H., Wasowski, C., Wolfman, C., Waterman, P. G., Cassels, B. K., Medina, J. H., & Paladini, A. C. (1996). This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids.

-

PubMed. (1996). This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. Retrieved from [Link]

- Marder, M., et al. (1996). This compound, a High Affinity Ligand for the Central Benzodiazepine Receptors Is a Member of a Family of Active Flavonoids. Semantic Scholar.

-

DEA. (n.d.). Synthesis and Characterization of 6-Bromo-Benzoflavanone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4'-chloroflavone. Retrieved from [Link]

- Wolfman, C., et al. (1998). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed.

-

ResearchGate. (2015). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. Retrieved from [Link]

- Ren, J., et al. (2011). Effects of flavone 6-substitutions on GABAA receptors efficacy.

-

MDPI. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

- Pezzuto, J. M., et al. (1999).

-

ResearchGate. (n.d.). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. Retrieved from [Link]

- ResearchGate. (2021).

- International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.

-

AACR Journals. (1999). Cancer Chemopreventive Activity Mediated by 4′-Bromoflavone, a Potent Inducer of Phase II Detoxification Enzymes. Retrieved from [Link]

- MDPI. (2022).

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

- ERIC. (2023).

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- Frontiers. (2020). Cancer Chemoprevention: Classic and Epigenetic Mechanisms Inhibiting Tumorigenesis.

- Semantic Scholar. (n.d.). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon -.

- PubMed Central. (2021). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- MDPI. (2020).

-

NIST. (n.d.). Flavone. Retrieved from [Link]

- MDPI. (2022).

- MDPI. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

- PubMed Central. (n.d.).

- MDPI. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview.

- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.

- BenchChem. (n.d.). Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis.

- NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems.

- Nature. (2022).

- ResearchGate. (n.d.). Mass spectrum flavanone and their comparison with reference spectra in....

- MassBank. (2010). 3,3',4',5,5',7-Hexahydroxy-flavone (6-O-alpha-L-rhamnosyl-beta-D-glucoside).

Sources

- 1. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Flavonoids as Anxiolytics in Animal Tests: Systematic Review, Meta-Analysis, and Bibliometrical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. 6-Methyl-3'-bromoflavone, a high-affinity ligand for the benzodiazepine binding site of the GABA(A) receptor with some antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of anxiolytic activity of aqueous extract of Coriandrum sativum Linn. in mice: A preliminary experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Anti-Inflammatory Activities of Six Flavonoids from Smilax glabra Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. snu.elsevierpure.com [snu.elsevierpure.com]

- 21. Frontiers | Cancer Chemoprevention: Classic and Epigenetic Mechanisms Inhibiting Tumorigenesis. What Have We Learned So Far? [frontiersin.org]

- 22. Understanding the molecular mechanisms of cancer prevention by dietary phytochemicals: From experimental models to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FLAVONE(525-82-6) 1H NMR [m.chemicalbook.com]

- 24. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 25. Flavone [webbook.nist.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromoflavone

For Researchers, Scientists, and Drug Development Professionals

Foreword

Flavonoids, a class of polyphenolic compounds ubiquitously found in nature, continue to be a focal point of intensive research due to their vast and promising pharmacological activities. Among the synthetic derivatives, halogenated flavones have emerged as particularly intriguing scaffolds, often exhibiting enhanced biological profiles compared to their non-halogenated counterparts. This guide provides a comprehensive technical overview of the synthesis and characterization of 6-bromoflavone, a key intermediate and a pharmacologically relevant molecule in its own right. As a Senior Application Scientist, my aim is to present not just a set of protocols, but a self-validating system of methodologies grounded in mechanistic understanding and practical insights, designed to empower researchers in their drug discovery and development endeavors.

Introduction to this compound: Significance and Applications

This compound, systematically named 6-bromo-2-phenyl-4H-chromen-4-one, is a synthetic flavonoid derivative characterized by the presence of a bromine atom at the 6-position of the chromen-4-one (A-ring) nucleus. This substitution has been shown to modulate the molecule's electronic properties and lipophilicity, which can significantly influence its biological activity.

Key Attributes and Applications:

-

Pharmacological Potential: this compound and its derivatives have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties.[1] Halogenation can enhance the interaction of flavonoids with biological targets, making them promising candidates for drug development.[2]

-

Synthetic Intermediate: The bromine atom on the flavone core serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to generate a diverse library of novel flavonoid derivatives with potentially enhanced therapeutic properties.[3]

-

Research Tool: Due to its well-defined structure and modifiable nature, this compound is an excellent tool for structure-activity relationship (SAR) studies, helping researchers to understand the complex interplay between chemical structure and biological function in the flavonoid class.

Synthesis of this compound: A Two-Step Approach

The most common and reliable laboratory synthesis of this compound involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone. This method offers high yields and allows for the synthesis of a wide variety of substituted flavones by simply changing the starting materials.

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4] In the synthesis of the precursor for this compound, 5'-bromo-2'-hydroxyacetophenone is reacted with benzaldehyde.

Causality Behind Experimental Choices:

-

Starting Materials: 5'-Bromo-2'-hydroxyacetophenone is chosen to introduce the bromine at the desired position on what will become the A-ring of the flavone. Benzaldehyde provides the B-ring of the final product.

-

Base Catalyst: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential to deprotonate the α-carbon of the acetophenone, forming a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Solvent: Ethanol or methanol are commonly used solvents as they readily dissolve the reactants and the base catalyst.

Experimental Protocol: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-5'-bromochalcone)

Materials:

-

5'-Bromo-2'-hydroxyacetophenone

-

Benzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), dilute (10%)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in a minimal amount of ethanol with stirring.

-

Prepare a solution of KOH (3.0 eq) in ethanol and add it dropwise to the reaction mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

A yellow solid will precipitate. Collect the crude chalcone by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product. The product can be purified by recrystallization from ethanol to afford bright yellow crystals.[6]

Step 2: Oxidative Cyclization of Chalcone to Flavone

The synthesized 2'-hydroxy-5'-bromochalcone is then converted to this compound through an oxidative cyclization reaction. A widely used and effective method employs a catalytic amount of iodine in dimethyl sulfoxide (DMSO).[7]

Causality Behind Experimental Choices:

-

Iodine as a Catalyst: Iodine acts as a catalyst to facilitate the cyclization and subsequent oxidation. The proposed mechanism involves an intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized to the flavone.[1]

-

DMSO as an Oxidant and Solvent: DMSO serves as both the solvent and the oxidizing agent in this reaction. It facilitates the regeneration of the active iodine species.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

(E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone intermediate)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution, 10%

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in DMSO.

-

Add a catalytic amount of iodine (I₂) (approximately 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (around 120-140 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

A solid precipitate will form. Collect the crude this compound by vacuum filtration.

-

Wash the solid with a 10% sodium thiosulfate solution to remove any residual iodine, followed by washing with cold water until the filtrate is neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.[5][9]

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrO₂ | [Chem-Impex] |

| Molecular Weight | 301.14 g/mol | [Chem-Impex] |

| Appearance | Off-white to pale yellow solid | [Chem-Impex] |

| Melting Point | 193-196 °C | [LookChem] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals are expected in the aromatic region (δ 7.0-8.5 ppm) and a singlet for the proton at the C3 position.[10]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon (C4) is expected to have a chemical shift in the downfield region (around δ 178 ppm).[11][12][13]

Expected ¹H and ¹³C NMR Data for this compound:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | ~163 |

| 3 | Singlet | ~107 |

| 4 | - | ~178 |

| 4a | - | ~124 |

| 5 | Aromatic Proton | ~127 |

| 6 | - | ~119 |

| 7 | Aromatic Proton | ~137 |

| 8 | Aromatic Proton | ~122 |

| 8a | - | ~155 |

| 1' | - | ~131 |

| 2', 6' | Aromatic Protons | ~126 |

| 3', 5' | Aromatic Protons | ~129 |

| 4' | Aromatic Proton | ~132 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and the C-O-C ether linkage.[14]

Expected FTIR Data for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| ~1640 | C=O (carbonyl) stretching |

| ~1600, ~1450 | C=C aromatic ring stretching |

| ~1220 | C-O-C (ether) stretching |

| ~830 | C-H out-of-plane bending (aromatic) |

| ~690 | C-Br stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) is expected.[15][16]

Expected Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺): m/z ≈ 300 and 302 (due to ⁷⁹Br and ⁸¹Br isotopes)

-

Key Fragmentation Peaks: Fragmentation may involve the loss of CO (m/z 272/274) and subsequent retro-Diels-Alder (rDA) reactions, which are characteristic of flavonoids.[17]

Visualization of a Key Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism, the overall experimental workflow, and a key biological signaling pathway influenced by flavonoids.

Caption: Experimental workflow for the two-step synthesis of this compound.

Caption: Mechanism of the Claisen-Schmidt condensation.

Caption: Mechanism of the oxidative cyclization to form the flavone.

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis of this compound, a valuable compound for further research and development in medicinal chemistry. The provided step-by-step protocols, grounded in a clear understanding of the underlying reaction mechanisms, are designed to be self-validating and readily adaptable in a research setting. The comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of their product. It is our hope that this guide will serve as a valuable resource for scientists and professionals, facilitating the exploration of novel flavonoid derivatives and accelerating the discovery of new therapeutic agents.

References

-

International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. [Link]

-

PubMed. (2009). Structure and antioxidant activity of brominated flavonols and flavanones. [Link]

-

LookChem. This compound. [Link]

-

National Institutes of Health. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

Scilit. (2021). A case study of the iodine‐mediated cyclization of C 2 ′‐OH‐ and C 2 ‐OH‐chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. [Link]

-

Organic Syntheses. Flavone. [Link]

-

YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. [Link]

-

Chemistry Steps. 13C NMR Chemical Shift Values Table. [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

-

National Institutes of Health. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. [Link]

-

ResearchGate. (2022). Iodine/DMSO oxidations: A contemporary paradigm in C-N bond chemistry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Wisconsin-Madison. Interpretation of Mass Spectra. [Link]

-

PubMed. (2021). Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

National Institutes of Health. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

ResearchGate. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Semantic Scholar. 1H and 13C‐NMR data of hydroxyflavone derivatives. [Link]

-

PharmacologyOnLine - SILAE. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

-

National Institutes of Health. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Drexel University. Oxidative DMSO Cyclization Cascade to Bicyclic Hydroxyketonitriles. [Link]

-

ResearchGate. (2017). Principal Component Analysis Application on Flavonoids Characterization. [Link]

-

University of Wisconsin-Madison. Interpretation of Mass Spectra. [Link]

-

ResearchGate. Identified bands in FTIR spectra of all studied samples. [Link]

-

Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

ResearchGate. (2025). Infrared spectrum analysis of some flavonoids. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

-

YouTube. (2025). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. azooptics.com [azooptics.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids | Semantic Scholar [semanticscholar.org]

- 12. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. asdlib.org [asdlib.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoflavone: A Technical Guide to its Biological Activity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoflavone, a synthetic derivative of the flavone backbone, has emerged as a molecule of significant interest in pharmacology and medicinal chemistry. Primarily recognized for its potent anxiolytic properties mediated through the central benzodiazepine receptors, emerging evidence suggests a broader spectrum of biological activities, including potential anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, summarizing key quantitative data, and presenting detailed experimental protocols for its investigation. The guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this intriguing flavonoid.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in nature, renowned for their wide array of biological activities[1]. Synthetic modification of the basic flavone structure has led to the development of novel derivatives with enhanced potency and specific pharmacological profiles. This compound is one such synthetic flavonoid, characterized by the presence of a bromine atom at the 6th position of the A-ring of the flavone nucleus[2]. This structural modification significantly influences its interaction with biological targets, leading to a distinct profile of activities.

This guide will explore the following key biological activities of this compound:

-

Anxiolytic Activity: The most well-documented effect, mediated by its interaction with GABA-A receptors.

-

Anticancer Potential: Inferred from the activities of structurally related brominated flavones, focusing on the induction of phase II detoxification enzymes and potential pro-apoptotic effects.

-

Anti-inflammatory Mechanisms: Postulated to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Anxiolytic Activity: Targeting the Central Benzodiazepine Receptors

The primary and most robustly characterized biological activity of this compound is its anxiolytic effect. This is attributed to its function as a high-affinity ligand for the central benzodiazepine receptors (BZR), which are allosteric modulatory sites on the γ-aminobutyric acid type A (GABA-A) receptor[3][4].

Mechanism of Action

The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. Benzodiazepines and other BZR ligands bind to a distinct site on the receptor complex, enhancing the effect of GABA and promoting a greater influx of chloride ions. This compound acts as a positive allosteric modulator at the BZR, thereby potentiating GABAergic inhibition and producing anxiolytic effects[3][4].

Signaling Pathway: GABA-A Receptor Modulation

Caption: Modulation of the GABA-A receptor by this compound.

Quantitative Data: Binding Affinity

The affinity of this compound for the central benzodiazepine receptors has been quantified, demonstrating its potent interaction.

| Compound | Parameter | Value | Reference |

| This compound | Ki (inhibition constant) | 70 nM | [3][4][5] |

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]Muscimol or [³H]Flunitrazepam

-

Non-specific binding control: 10 mM GABA

-

Test compound: this compound

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet with deionized water and centrifuge again.

-

Resuspend the pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.

-

In a 96-well plate, add the membrane preparation, radioligand (e.g., 5 nM [³H]Muscimol), and varying concentrations of this compound.

-

For non-specific binding, add 10 mM GABA.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Anticancer Potential: Emerging Evidence and Postulated Mechanisms

While direct and extensive studies on the anticancer activity of this compound are limited, research on structurally similar brominated flavones provides a strong rationale for its investigation as a potential chemopreventive or therapeutic agent.

Induction of Phase II Detoxification Enzymes

A key mechanism by which certain flavonoids exert their anticancer effects is through the induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase) and glutathione S-transferases (GSTs)[6]. These enzymes play a crucial role in protecting cells from carcinogenic insults by detoxifying reactive metabolites.

The closely related compound, 4'-bromoflavone, is a potent inducer of quinone reductase activity[3][7]. It is plausible that this compound shares this activity.

Inhibition of Cytochrome P450 Enzymes

In addition to inducing phase II enzymes, some flavonoids can inhibit phase I enzymes, such as cytochrome P450s (CYPs), which are involved in the metabolic activation of procarcinogens. 4'-Bromoflavone has been shown to be a potent inhibitor of CYP1A1[3].

Induction of Apoptosis

Many flavonoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells[8][9]. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While direct evidence for this compound is lacking, it is a promising area for future research.

Signaling Pathway: Potential Anticancer Mechanisms of this compound

Caption: Postulated anticancer mechanisms of this compound.

Quantitative Data: Activity of a Related Bromoflavone

| Compound | Parameter | Value | Cell Line/System | Reference |

| 4'-Bromoflavone | Concentration to double QR activity | 10 nM | Murine hepatoma 1c1c7 | [3] |

| 4'-Bromoflavone | IC50 for CYP1A1 inhibition | 0.86 µM | - | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[10][11]. While direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory flavonoids suggests it may act through similar mechanisms.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds[12][13].

Modulation of MAPK Pathways

The MAPK signaling cascades (including ERK, JNK, and p38) are crucial for transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators[1]. Several flavonoids have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.

Signaling Pathway: Potential Anti-inflammatory Mechanisms of this compound

Caption: Postulated anti-inflammatory mechanisms of this compound.

Experimental Protocol: Western Blot Analysis of Phosphorylated MAPKs

This protocol describes the use of western blotting to investigate the effect of this compound on the activation of MAPK signaling pathways in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture reagents

-

Lipopolysaccharide (LPS)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total MAPKs overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion and Future Directions

This compound is a pharmacologically active molecule with well-established anxiolytic properties mediated through its interaction with central benzodiazepine receptors. The available evidence, largely from studies on structurally related compounds, strongly suggests that this compound may also possess valuable anticancer and anti-inflammatory activities. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in these potential effects. The determination of IC50 values in various cancer cell lines and in assays for inflammatory markers will be crucial for advancing our understanding of the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations and further exploring the diverse biological landscape of this promising synthetic flavonoid.

References

-

Marder, M., Viola, H., Wasowski, C., Fernández, S., Medina, J. H., & Paladini, A. C. (1996). This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. Biochemical and Biophysical Research Communications, 223(2), 384-389. [Link]

-

Wolfman, C., Viola, H., Paladini, A., Dajas, F., & Medina, J. H. (1994). This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. Semantic Scholar. [Link]

-

Song, L. L., Kosmeder, J. W., 2nd, Lee, S. K., Gerhäuser, C., Lantvit, D., Moon, R. C., Moriarty, R. M., & Pezzuto, J. M. (1999). Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes. Cancer research, 59(3), 578–585. [Link]

-

PDSP. (n.d.). GABA. [Link]

-

NIH. (2014). Determination of Caspase Activation by Western Blot. [Link]

-

ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4.... [Link]

-

Bio-protocol. (n.d.). Cell viability assay. [Link]

-

Frontiers. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... [Link]

-

NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

NIH. (2018). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. [Link]

-

MDPI. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

-

AACR Journals. (1999). Cancer Chemopreventive Activity Mediated by 4′-Bromoflavone, a Potent Inducer of Phase II Detoxification Enzymes1. [Link]

-

5280 Functional Medicine. (n.d.). Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. [Link]

-

NIH. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. [Link]

-

MDPI. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

-

PubMed. (1996). This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. [Link]

-

Life Extension. (2024). Fight Inflammation by Inhibiting NF-KB. [Link]

-

MDPI. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. [Link]

-

Science.gov. (n.d.). antioxidant activity ic50: Topics by Science.gov. [Link]

-

PubMed. (2014). Analysis of MAPK activities using MAPK-specific antibodies. [Link]

-

PubMed. (2025). A Review of the Effects of Flavonoids on NAD(P)H Quinone Oxidoreductase 1 Expression and Activity. [Link]

-

MDPI. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. [Link]

-

NIH. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

-

NIH. (2010). Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. [Link]

-

NIH. (2017). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]

-

NIH. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

-

NIH. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

-

NIH. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. [Link]

-

PubMed. (2022). 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling. [Link]

-

YouTube. (2013). The MAPK Signaling Pathway. [Link]

Sources

- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of the Effects of Flavonoids on NAD(P)H Quinone Oxidoreductase 1 Expression and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 10. news.cyprotex.com [news.cyprotex.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Solubility Profile of 6-Bromoflavone: A Technical Guide for Researchers

Foreword

In the landscape of medicinal chemistry and drug development, the physicochemical properties of a compound are foundational to its potential therapeutic success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to in vitro assay reliability. This technical guide is dedicated to a comprehensive exploration of the solubility of 6-bromoflavone, a synthetic flavonoid of significant interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1] While empirical solubility data for this specific compound is not widely published, this guide will provide researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to confidently determine and understand its solubility profile in a variety of organic solvents.

Unveiling this compound: Physicochemical Characteristics

This compound, with the systematic name 6-bromo-2-phenyl-4H-chromen-4-one, is a halogenated derivative of the flavone backbone.[2] Understanding its fundamental properties is the first step in predicting its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrO₂ | [1][3] |

| Molecular Weight | 301.14 g/mol | [1][3] |

| Melting Point | 190-196 °C | [1] |

| Appearance | Off-white powder | [1] |

| Calculated logP | 4.22250 | [3] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The calculated octanol-water partition coefficient (logP) of 4.22250 indicates a significant lipophilic character, suggesting a preference for non-polar environments over aqueous ones.

Caption: Chemical structure of this compound.

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" is a simplified but powerful predictor of solubility. It is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent. The solubility of flavonoids is significantly influenced by the polarity of the solvent and the structure of the flavonoid itself.

Intermolecular Forces at Play

The solubility of this compound in a given solvent is a result of the interplay of several intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The large, aromatic structure of this compound provides a significant surface area for these interactions, which will be the primary forces at play in non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the C-ring of the flavone structure creates a significant dipole moment. This allows this compound to interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents also possess dipoles, leading to an alignment that promotes dissolution.

-

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors. This is a crucial interaction in polar protic solvents like ethanol and methanol. The ability of the solvent to donate a hydrogen bond to the flavonoid can significantly enhance solubility.

Caption: Intermolecular forces governing this compound solubility.

Predicted Solubility Profile

Based on the structure of this compound and the principles of intermolecular forces, we can predict its general solubility behavior:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, where strong dipole-dipole interactions can occur.

-

Moderate to Good Solubility: Likely in polar protic solvents such as ethanol and methanol, due to hydrogen bonding, and in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: Predicted in non-polar solvents like hexane and other aliphatic hydrocarbons, where only weaker van der Waals forces are at play.

-

Very Low Solubility: Expected in water, given its high lipophilicity (high logP) and lack of significant hydrogen bond donating groups.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4]

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

-

Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine the peak area.

-

Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

HPLC Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for flavonoids.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Flavonoids typically have strong UV absorbance. A diode-array detector can be used to identify the optimal wavelength, likely in the range of 250-370 nm.

-

Column Temperature: 30 °C

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | Non-Polar | 25 | To be determined | To be determined |

| e.g., Toluene | Non-Polar Aromatic | 25 | To be determined | To be determined |

| e.g., Dichloromethane | Chlorinated | 25 | To be determined | To be determined |

| e.g., Ethyl Acetate | Polar Aprotic (Ester) | 25 | To be determined | To be determined |

| e.g., Acetone | Polar Aprotic (Ketone) | 25 | To be determined | To be determined |

| e.g., Acetonitrile | Polar Aprotic (Nitrile) | 25 | To be determined | To be determined |

| e.g., Methanol | Polar Protic (Alcohol) | 25 | To be determined | To be determined |

| e.g., Ethanol | Polar Protic (Alcohol) | 25 | To be determined | To be determined |

| e.g., DMSO | Polar Aprotic (Sulfoxide) | 25 | To be determined | To be determined |

The results from this experimental work will provide a crucial dataset for researchers. High solubility in a particular solvent will indicate strong solute-solvent interactions, guiding the choice of solvents for chemical reactions, purification (e.g., recrystallization), and formulation. Conversely, low solubility will highlight solvents to be avoided for these applications.

Conclusion

While a definitive, published dataset on the solubility of this compound remains to be established, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By understanding the interplay of its molecular structure with the properties of various organic solvents, and by applying the detailed shake-flask and HPLC methodology, researchers can confidently generate the critical solubility data needed to advance their work. This knowledge is indispensable for the effective use of this compound in drug discovery and development, ensuring that its full therapeutic potential can be explored.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromoflavone Derivatives and Their Potential Applications

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities.[1][2] The targeted chemical modification of the foundational flavonoid structure is a key strategy for enhancing their therapeutic properties. Among these modifications, the introduction of a bromine atom, particularly at the 6-position of the flavone core, has emerged as a promising approach to amplify bioactivity. This guide provides a comprehensive technical overview of 6-bromoflavone derivatives, covering their synthesis, diverse biological effects, and significant potential in drug discovery and development. We will explore the scientific rationale for their design, present detailed experimental methodologies, and illustrate the molecular pathways they influence, offering a critical resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Flavonoid Framework and the Impact of Bromination

Flavonoids are naturally occurring compounds characterized by a C6-C3-C6 phenyl-benzopyrone structure.[2] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make them attractive scaffolds for drug development.[1][2][3][4] However, the therapeutic efficacy of natural flavonoids can be limited by factors such as metabolic instability and suboptimal bioavailability.

Strategic halogenation of the flavonoid core is a well-established method to overcome these limitations. The introduction of a bromine atom at the 6-position of the flavone ring system can significantly alter the molecule's physicochemical properties, leading to:

-

Enhanced Lipophilicity: The bromine atom increases the compound's hydrophobicity, which can improve membrane permeability and, consequently, bioavailability.[5]

-

Altered Electronic Profile: As an electronegative group, bromine can modify the electron distribution of the aromatic rings, influencing the molecule's interaction with biological targets.

-

Improved Binding Affinity: The presence of a bulky bromine atom can lead to more effective binding to target proteins through van der Waals forces and halogen bonding, potentially increasing potency.

This guide will focus on the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, a class of compounds that has shown considerable promise in various disease models.

Synthesis of this compound Derivatives

The synthesis of 6-bromoflavones generally follows established routes for flavone synthesis, with the critical step being the regioselective bromination of an appropriate precursor. Common methods involve the cyclization of substituted chalcones or the direct bromination of a flavonoid core.

General Synthetic Protocol: From Chalcones to Flavones

A widely used and versatile approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.

Experimental Protocol: Synthesis of a this compound Derivative

-

Chalcone Synthesis (Claisen-Schmidt Condensation): A substituted 2'-hydroxy-5'-bromoacetophenone is reacted with a substituted benzaldehyde in the presence of a strong base, such as potassium hydroxide (KOH), in a solvent like ethanol.[6] This reaction yields the corresponding α,β-unsaturated chalcone.

-

Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the flavone ring. A common method employs iodine (I₂) as an electrophilic species and dimethyl sulfoxide (DMSO) as both a solvent and an oxidizing agent.[6] This step efficiently yields the this compound intermediate.[6]

Causality Behind Experimental Choices:

-

Base-Catalyzed Condensation: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Iodine/DMSO for Cyclization: Iodine facilitates the electrophilic attack on the double bond of the chalcone, initiating the cyclization process. DMSO acts as a mild oxidizing agent to drive the formation of the stable aromatic pyrone ring.

Workflow for Synthesis of 6-Arylaminoflavones

A further derivatization can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce arylamine moieties at the 6-position.[6]

Caption: Synthetic pathway for 6-arylaminoflavone derivatives.

Biological Activities and Potential Applications

The introduction of a bromine atom at the 6-position has been shown to confer a range of potent biological activities to the flavone scaffold. The following sections highlight key therapeutic areas where these derivatives have shown promise.

Summary of this compound Derivatives and Their Activities

| Derivative Name/Structure | Biological Activity | Reported IC50/Ki | Potential Application |

| This compound | Anxiolytic | Ki = 70 nM (Benzodiazepine receptors) | Anxiety Disorders |

| 6-Bromo-3'-nitroflavone | Anxiolytic-like | - | Anxiety Disorders |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | Anticancer | IC50 = 9.35 µM (MCF-7 cells) | Breast Cancer |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | Anticancer | IC50 = 9.58 µM (MCF-7 cells) | Breast Cancer |

| 6-Bromo-4-(substituted phenyl) iminoflavone | Antimicrobial, Antifungal | - | Infectious Diseases |

Anticancer Potential

Flavones and their derivatives are extensively studied for their anticancer properties.[3][7] The presence of bromine can enhance the cytotoxic effects on cancer cell lines.[1] For instance, certain 6-arylaminoflavones have shown preferential toxicity towards prostate adenocarcinoma cells.[6] Furthermore, derivatives of 6-aminoflavone have demonstrated potent anticancer activity against breast cancer cells (MCF-7) and have been found to inhibit topoisomerase II, a crucial enzyme in DNA replication.[8]

Mechanism of Action: The anticancer effects of flavone derivatives are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[1][3]

Anxiolytic Effects

Several this compound derivatives have been identified as high-affinity ligands for central benzodiazepine receptors, suggesting their potential as anxiolytic agents.[9][10]

-

This compound: This compound binds to benzodiazepine receptors with a Ki of 70 nM and exhibits clear anxiolytic activity in animal models.[9]

-

6-Bromo-3'-nitroflavone: This synthetic derivative also recognizes benzodiazepine receptors and produces potent anxiolytic-like effects without the myorelaxant side effects associated with some benzodiazepines.[10][11]

Mechanism of Action: These compounds are thought to act as partial agonists at the benzodiazepine receptors, which are part of the GABA-A receptor complex.[11] This interaction potentiates the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and anxiolytic effects.

Caption: Anxiolytic mechanism of this compound derivatives via GABA-A receptor modulation.

Antimicrobial and Anti-inflammatory Properties

Brominated flavonoids have also been investigated for their antimicrobial and anti-inflammatory activities.[12][13] Studies have shown that the presence of bromine, along with other functional groups, can have a significant effect on the antimicrobial properties of flavonoids.[13] Additionally, flavonoids are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[14][15][16] The antioxidant properties of bromophenols and other flavonoids contribute to their anti-inflammatory effects, which are also linked to their anticancer potential.[17][18]

Future Perspectives and Conclusion

This compound derivatives represent a highly promising class of compounds with a wide range of potential therapeutic applications. The strategic incorporation of a bromine atom into the flavone scaffold has been shown to enhance biological activity in several key areas, including oncology, neuroscience, and infectious diseases.

Future research in this field should focus on:

-

Elucidation of Structure-Activity Relationships (SAR): A more systematic exploration of the effects of different substitution patterns on the this compound core is needed to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are crucial for their development as viable drug candidates.

-

In Vivo Efficacy and Safety: Promising derivatives identified in vitro must be rigorously tested in relevant animal models to establish their efficacy and safety profiles.

References

-

Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and Characterization of 6-Bromo-Benzoflavanone Derivatives. (n.d.). DEA. Retrieved January 9, 2026, from [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

This compound, a high affinity ligand for the central benzodiazepine receptors is a member of a family of active flavonoids. (1996). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

-

Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Retrieved January 9, 2026, from [Link]

-

SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

-